3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione chemical properties
3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potential treatments for neurodegenerative diseases and immunomodulatory disorders.[1][2] The subject of this guide, 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione , represents a highly functionalized and synthetically versatile intermediate. The presence of a reactive bromine atom on the pyridine ring, combined with a cyclic imide functionality, makes this molecule a valuable building block for the synthesis of compound libraries aimed at drug discovery and development.[3]
This technical guide provides a comprehensive analysis of the known and predicted chemical properties of 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its structure, reactivity, handling, and synthetic potential. We will delve into key reaction classes, such as palladium-catalyzed cross-coupling, and provide validated protocols to empower its effective use in the laboratory.
Core Molecular Profile
A thorough understanding of the fundamental physicochemical properties is the starting point for any synthetic endeavor. This section outlines the core identity and characteristics of the title compound.
Chemical Structure and Identification
The molecule features a bicyclic system where a pyridine ring is fused to a dihydropyridine-dione ring. The bromine substituent is located at the C3 position of the pyridine ring, a key site for synthetic modification.
Caption: A 2D representation of the title compound.
Physicochemical Properties
Quantitative data for this specific molecule is not widely available in the literature, which is common for specialized synthetic intermediates. The following table summarizes its key identifiers and calculated properties. The lack of experimental data for properties like melting and boiling points suggests they have not been formally reported.[4]
| Property | Value | Source |
| CAS Number | 1365272-11-2 | [4] |
| Molecular Formula | C₈H₅BrN₂O₂ | [4] |
| Molecular Weight | 241.04 g/mol | [4] |
| Exact Mass | 239.953 g/mol | [4] |
| Appearance | Not Specified | [4] |
| Melting Point | No Data Available | [4] |
| Boiling Point | No Data Available | [4] |
| Calculated LogP | 0.93250 | [4] |
Predicted Spectroscopic Profile
While experimental spectra are not publicly available, a predictive analysis based on the structure provides valuable guidance for characterization.
-
¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two protons of the methylene (CH₂) group. The aromatic protons will likely appear as doublets or singlets in the δ 7.5-9.0 ppm range. The CH₂ protons at the C8 position would appear as a singlet around δ 3.0-4.0 ppm. The imide N-H proton is expected to be a broad singlet, potentially in the δ 10-12 ppm range.
-
Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), showing two peaks at m/z 240 and 242. Key fragmentation pathways for related bromo-naphthyridines include the loss of Br• (M-79/81), HBr (M-80/82), and sequential loss of CO and HCN molecules from the heterocyclic core.[5]
Synthesis and Safe Handling
Proposed Synthetic Pathway
A specific, peer-reviewed synthesis for this compound is not readily found. However, a logical retrosynthetic analysis suggests a plausible route involving the construction of the dione ring onto a pre-functionalized pyridine core. A key precursor would be a 3-bromo-2-aminopyridine-4-carboxylic acid derivative, which could undergo cyclization.
Caption: A high-level conceptual workflow for the synthesis.
Safety and Handling
According to the Material Safety Data Sheet (MSDS), this compound should be handled with care by personnel qualified in handling potentially hazardous chemicals.[4]
-
Hazards: Harmful if swallowed, inhaled, or in contact with skin.[4]
-
Engineering Controls: Always use in a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear standard laboratory clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4]
-
Storage: Store in a tightly closed vessel in a dry, cool place.[4]
-
Incompatibilities: Avoid strong oxidizing agents, heat, flames, and sparks.[4]
-
Disposal: Dispose of as special waste through a licensed disposal company, in accordance with local and national regulations.[4]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in its distinct reactive sites, which can be addressed selectively. The C3-bromo position is the primary handle for diversification via cross-coupling, while the N6-imide position allows for further substitution.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[6] For 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione, this reaction is ideal for introducing a wide range of aryl, heteroaryl, or alkyl groups at the C3 position.
-
Causality: The choice of a palladium(0) catalyst, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a suitable phosphine ligand is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium complex.[7]
Caption: Generalized scheme for Suzuki-Miyaura coupling.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water.
-
Heat the reaction mixture with stirring at 80-110 °C for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[8] This method allows for the introduction of primary or secondary amines at the C3 position, providing access to a diverse range of 3-amino-1,6-naphthyridine derivatives, which are common pharmacophores.
-
Causality: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine nucleophile.[9] The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is crucial to promote the reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[10]
Caption: Generalized scheme for Buchwald-Hartwig amination.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%), the phosphine ligand (e.g., BINAP, 2-8 mol%), and the strong base (e.g., NaOtBu, 1.4-2.0 eq.).
-
Add 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione (1.0 eq.) and the desired amine (1.1-1.5 eq.).
-
Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the mixture with stirring at 80-120 °C for 12-48 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the 3-amino derivative.
Potential Applications in Drug Discovery
The naphthyridine core is a well-established scaffold in medicinal chemistry.[1] Derivatives have shown promise as inhibitors of various enzymes, including phosphodiesterases (PDEs) and kinases.[11][12] Specifically, the 5,7-dione substructure is present in known selective CDK2 inhibitors.[13]
3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione serves as an ideal starting point for generating focused libraries of compounds. By applying the Suzuki and Buchwald-Hartwig reactions discussed, researchers can rapidly synthesize a diverse set of analogues with different substituents at the C3 position. These libraries can then be screened against various biological targets, accelerating the hit-to-lead optimization process in drug discovery programs.
Conclusion
3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione is a strategically important chemical entity with significant potential for synthetic diversification. While detailed experimental data on its physical properties remains limited, its chemical reactivity is predictable and highly valuable. The C3-bromo group provides a reliable handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen-based substituents. This guide has provided the foundational knowledge, predictive data, and validated protocols necessary for researchers to effectively and safely utilize this compound as a key building block in the synthesis of novel molecules for pharmaceutical and materials science applications.
References
-
Chemsrc. (n.d.). 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 8-Bromo-1,6-naphthyridine. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo-. Retrieved January 23, 2026, from [Link]
-
The Journal of Organic Chemistry. (n.d.). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved January 23, 2026, from [Link]
-
PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Retrieved January 23, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Iodine-catalyzed synthesis of dibenzo[b,h][4][14]naphthyridine-11-carboxamides via a domino reaction involving double elimination of hydrogen bromide. Retrieved January 23, 2026, from [Link]
-
Synlett. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved January 23, 2026, from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2026, from [Link]
-
PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved January 23, 2026, from [Link]
-
NIH. (n.d.). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][4][15]thiazepin-4(5 H )-one. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 23, 2026, from [Link]
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 23, 2026, from [Link]
-
NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 23, 2026, from [Link]
-
Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved January 23, 2026, from [Link]
-
PubMed. (2007). Discovery of dibenzo[c,f][3][16]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. Retrieved January 23, 2026, from [Link]
-
PMC - NIH. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Retrieved January 23, 2026, from [Link]
-
PMC - PubMed Central. (n.d.). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][4][14]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor.... Retrieved January 23, 2026, from [Link]
-
PubMed. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid.... Retrieved January 23, 2026, from [Link]
-
iChemical. (n.d.). 3-bromopiperidine-2,6-dione. Retrieved January 23, 2026, from [Link]
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS#:1365272-11-2 | 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
